REACTION_CXSMILES
|
[K+].[Br-].CC1(C)N([O])C(C)(C)CCC1.[F:14][C:15]([F:27])([C:18]([F:26])([F:25])[C:19]([F:24])([F:23])[CH:20]([F:22])[F:21])[CH2:16][OH:17].[O-]Cl.[Na+].S(=O)(=O)(O)[OH:32]>CC#N.O>[F:14][C:15]([F:27])([C:18]([F:25])([F:26])[C:19]([F:23])([F:24])[CH:20]([F:21])[F:22])[C:16]([OH:32])=[O:17] |f:0.1,4.5,^1:6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]Cl.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0.34 g
|
Type
|
reactant
|
Smiles
|
[K+].[Br-]
|
Name
|
|
Quantity
|
0.12 g
|
Type
|
reactant
|
Smiles
|
CC1(CCCC(N1[O])(C)C)C
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
FC(CO)(C(C(C(F)F)(F)F)(F)F)F
|
Name
|
|
Quantity
|
19 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
5.2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
while stirring at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a dropping funnel and stirrer
|
Type
|
ADDITION
|
Details
|
were added via the dropping funnel in 3 portions over two days
|
Duration
|
2 d
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was extracted three times with diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic phases were dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C(=O)O)(C(C(C(F)F)(F)F)(F)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.98 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |